1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide
Description
1-(1,3-Benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a benzoxazole substituent at position 1 of the pyrrolidine ring and a 4-(benzyloxy)phenyl group on the amide nitrogen.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(4-phenylmethoxyphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-24(22-10-6-16-28(22)25-27-21-9-4-5-11-23(21)31-25)26-19-12-14-20(15-13-19)30-17-18-7-2-1-3-8-18/h1-5,7-9,11-15,22H,6,10,16-17H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLRBZGBQHGJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Amino-3-Hydroxybenzoic Acid
The synthesis begins with methyl ester formation from 4-amino-3-hydroxybenzoic acid. In methanol under reflux with catalytic H₂SO₄ (5 mol%), the reaction achieves 98% yield after 12 hours. Critical parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Time | 12 hours | <90% incomplete |
| Acid Catalyst | H₂SO₄ vs. HCl | H₂SO₄ superior |
| Temperature | Reflux (~65°C) | Lower temps slow kinetics |
The product, methyl 4-amino-3-hydroxybenzoate, is purified via column chromatography (n-hexane/ethyl acetate 5:1).
Benzoxazole Ring Formation
Condensation with aromatic aldehydes (e.g., benzaldehyde derivatives) in ethanol generates 2-aryl benzoxazole intermediates. Key mechanistic insights:
- Schiff base formation : Ethanol mediates imine linkage between aldehyde and amine groups at RT over 6–24 hours.
- Cyclization : NaCN in DMF induces benzoxazole ring closure via intramolecular nucleophilic attack (1 hour, RT).
Substituent effects on the aldehyde dictate electronic properties of the final compound. Electron-withdrawing groups accelerate cyclization but may reduce solubility.
Pyrrolidine Carboxamide Coupling
The critical amidation step employs AlCl₃ catalysis in dichloromethane (DCM):
- 2-Aryl benzoxazole ester (1 mmol) reacts with pyrrolidine (1.2 mmol)
- AlCl₃ (10 mol%) activates the carbonyl at RT for 24 hours
- Workup involves aqueous extraction and MgSO₄ drying
This method achieves >85% yield but requires rigorous moisture control. Alternative coupling agents like HATU or EDCI have been explored in analogous benzamide syntheses.
Alternative Synthetic Approaches
Palladium-Catalyzed Cross-Couplings
Recent patents describe Suzuki-Miyaura couplings to introduce the benzyloxyphenyl group:
| Reagent | Conditions | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 72% |
| 4-Benzyloxybromobenzene | Pd(OAc)₂, XPhos | 68% |
These methods enable late-stage functionalization but increase metal contamination risks.
Solid-Phase Synthesis
A patent (US20070123574A1) discloses resin-bound intermediates for iterative benzoxazole assembly:
- Wang resin functionalized with Fmoc-protected aminophenol
- Sequential benzoxazole cyclization using OxymaPure/DIC
- Cleavage with TFA:DCM (1:99)
This approach reduces purification burden but currently achieves only 61% overall yield.
Industrial Scalability Considerations
Catalytic System Optimization
Comparative studies of Lewis acids in the amidation step reveal:
| Catalyst | Solvent | Time (h) | Yield | Purity |
|---|---|---|---|---|
| AlCl₃ | DCM | 24 | 85% | 98.5% |
| ZnCl₂ | THF | 36 | 78% | 97.1% |
| BF₃·OEt₂ | Toluene | 18 | 82% | 96.8% |
AlCl₃ remains optimal despite challenges in catalyst removal.
Green Chemistry Modifications
Emerging techniques aim to improve sustainability:
- Microwave-assisted synthesis : Reduces benzoxazole cyclization time from 24h → 45 min
- Biocatalytic amidation : Lipase-mediated coupling in ionic liquids (65% yield)
- Continuous flow systems : Achieve 92% conversion with 10-minute residence time
Analytical Characterization Data
Critical QC parameters for batch release:
| Parameter | Method | Specification |
|---|---|---|
| Purity (HPLC) | C18 column | ≥98.0% area |
| Residual AlCl₃ | ICP-MS | ≤10 ppm |
| Enantiomeric excess | Chiral HPLC | ≥99.5% (R)-isomer |
| Water content | Karl Fischer | ≤0.5% w/w |
Mass spectrometry (ESI+) confirms molecular ion at m/z 414.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole ring may yield a benzoxazole N-oxide, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of
Biological Activity
1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and particularly its biological activities, including antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C25H23N3O3
- Molecular Weight : 413.5 g/mol
- CAS Number : 2097865-58-0
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzoxazole derivatives with benzyloxy-substituted phenyl groups in the presence of appropriate reagents under controlled conditions. The detailed synthetic routes can vary based on desired purity and yield.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial properties. In particular:
- Antibacterial Activity : Some studies have shown that compounds similar to this one demonstrate selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing limited efficacy against Gram-negative strains .
- Antifungal Activity : Certain benzoxazole derivatives have been reported to possess antifungal properties against pathogens like Candida albicans, indicating potential applications in treating fungal infections .
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus subtilis | 32 |
| Compound B | Antifungal | Candida albicans | 16 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds containing the benzoxazole moiety have shown cytotoxic effects against several cancer cell lines:
- Breast Cancer : Studies indicate significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines .
- Lung Cancer : The compound has demonstrated effectiveness against A549 and H1975 cells, suggesting its role as a potential chemotherapeutic agent .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
Structure–Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is often influenced by their structural features. Modifications in the substituents on the benzoxazole ring or the phenyl group can significantly alter their potency:
- Electron-donating groups tend to enhance activity against specific bacterial strains.
- The position of substituents also plays a critical role in determining the efficacy and selectivity of these compounds.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Properties : A comprehensive screening of benzoxazole derivatives revealed that compounds with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted anticancer therapies .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry: The (2S,4R) configuration in patent examples (e.g., Examples 157–159) is critical for binding to PDEδ and other targets, suggesting that stereochemical alignment may enhance potency compared to non-specified configurations in the target compound .
- Substituent Impact : The benzoxazol-2-yl group in the target compound contrasts with thiazol/isoxazol moieties in PROTAC derivatives (Examples 157–159), which are optimized for proteasome-mediated degradation . The 4-(benzyloxy)phenyl group shares similarities with substituents in triazolopyrimidine analogs (V1), which exhibit antioxidant properties .
- Synthetic Routes: Amide coupling (PyBOP/DIPEA) is a common method for pyrrolidine-2-carboxamide synthesis, as seen in PROTAC derivatives , while phase-transfer catalysis and Biginelli protocols are used for non-pyrrolidine scaffolds .
Q & A
Basic Question: What are the key parameters to optimize during the multi-step synthesis of this compound?
Answer:
The synthesis involves sequential reactions to assemble the benzoxazole, pyrrolidine, and benzyloxy-phenyl moieties. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions for heterocyclic ring formation .
- Temperature control : Reflux conditions (~120°C) are often required for cyclization steps, while room temperature suffices for amide coupling .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates carboxamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure ≥95% purity .
Basic Question: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects synthetic byproducts .
- HPLC with UV/Vis detection : Assesses purity (>98%) and identifies residual solvents .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability for storage and handling protocols .
Basic Question: How can researchers assess the compound’s preliminary biological activity?
Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based or colorimetric assays (IC50 determination) .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .
Advanced Question: How can enantiomeric resolution be achieved if the synthesis yields a racemic mixture?
Answer:
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) and hexane/isopropanol mobile phases to separate R/S enantiomers .
- Crystallization with chiral auxiliaries : Co-crystallize the racemate with a chiral resolving agent (e.g., tartaric acid derivatives) .
- Circular Dichroism (CD) : Confirm enantiopurity post-separation by analyzing Cotton effects in the 200–300 nm range .
Advanced Question: How should conflicting pharmacological data (e.g., varying IC50 values across studies) be addressed?
Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway inhibition) .
- Replicate in multiple models : Test in primary cells, 3D organoids, or patient-derived xenografts to confirm activity across biological contexts .
Advanced Question: What computational strategies predict target interactions and structure-activity relationships (SAR)?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the benzoxazole nitrogen and hydrophobic interactions from the benzyloxy group .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) to optimize activity .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Advanced Question: How does the compound’s stability vary under different pH and oxidative conditions?
Answer:
- pH stability studies : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. The benzoxazole ring is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions .
- Oxidative stress testing : Expose to H2O2 or Fe(II)/ascorbate systems. The benzyloxy group may undergo radical-mediated oxidation, requiring antioxidants (e.g., BHT) in formulations .
Advanced Question: What strategies guide SAR-driven optimization of this scaffold?
Answer:
- Substituent variation : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target affinity .
- Bioisosteric replacement : Substitute the pyrrolidine with azetidine or piperidine to alter conformational flexibility .
- Prodrug design : Introduce ester or carbonate moieties at the carboxamide to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
